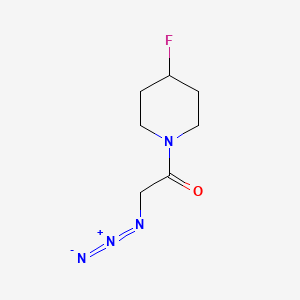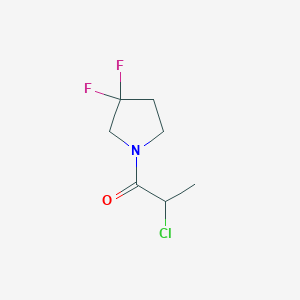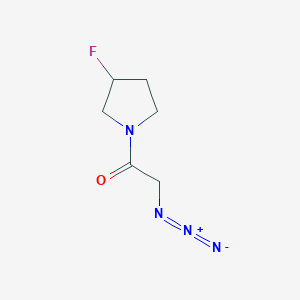
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H17FN2O . It has an average mass of 188.242 Da and a monoisotopic mass of 188.132492 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one consists of a propanone backbone with an amino group at the second carbon and a 3-(fluoromethyl)piperidin-1-yl group at the first carbon .Applications De Recherche Scientifique
Cancer Treatment Potential
The compound has been identified as a potential Aurora kinase inhibitor, which suggests its utility in cancer treatments. Aurora kinases are essential for cell proliferation, and their inhibition can disrupt cell division and lead to cancer cell death. This application is significant in the development of new therapeutic approaches to cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Activity
1-(Substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols synthesized from similar compounds have been evaluated for antidepressant activity. Although the results indicated no effect on gross behavior, some compounds showed fluoxetine-like antireserpine and anorexigenic activity, indicating potential use in treating depression or as appetite suppressants (S. Kiran Kumar et al., 2004).
G Protein-Coupled Receptor Agonist
6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, a compound related to 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. GPR119 agonists are investigated for their potential in treating metabolic disorders such as diabetes and obesity (M. Sakairi et al., 2012).
Synthesis and Application in Other Chemical Processes
The compound and its derivatives have been studied extensively for their synthesis and application in various chemical processes, including the synthesis of N-Tosyl Piperidinyl-Containing α-Aminophosphonates and its application in pest control (Zhifu Jiang et al., 2013). Other studies focus on the synthesis and evaluation of related compounds for their antipsychotic potential, such as conformationally constrained butyrophenones (E. Raviña et al., 2000).
Glycosidase Inhibition
The synthesis of polyhydroxylated indolizidines, closely related to the compound, has shown potential as glycosidase inhibitors, which may be useful in developing treatments for disorders related to enzyme malfunction (D. Baumann et al., 2008).
Propriétés
IUPAC Name |
2-amino-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-7(11)9(13)12-4-2-3-8(5-10)6-12/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOJZSGEPHWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















